molecular formula C21H25NO3S B2404534 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine CAS No. 1421462-59-0

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine

Cat. No.: B2404534
CAS No.: 1421462-59-0
M. Wt: 371.5
InChI Key: KZLLLQXMVHSHSU-UHFFFAOYSA-N
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Description

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine (CAS 1421462-59-0) is an organic compound featuring a morpholine core bound to a benzyl group and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group . This structure provides a unique three-dimensional profile and distinct chemical properties, making it a valuable intermediate in pharmaceutical research and development . The presence of the sulfonyl group is a key feature of interest, as sulfonamide derivatives are extensively investigated for their potential as therapeutic agents and their ability to interact with biological targets . This compound is well-suited for use as a building block in medicinal chemistry, particularly for constructing molecules aimed at enzyme inhibition or receptor modulation studies. The combination of the lipophilic tetrahydronaphthalene ring and the polar sulfonyl-morpholine segment offers a balance of solubility and membrane permeability, which is crucial for in vitro biological testing . Researchers can utilize this chemical as a key synthetic intermediate to introduce a complex sulfonamide moiety into larger molecular architectures. Its structural features make it suitable for exploring structure-activity relationships (SAR) in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLLQXMVHSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N1O2SC_{20}H_{25}N_{1}O_{2}S. The compound features a morpholine ring substituted with a benzyl group and a sulfonyl group linked to a tetrahydronaphthalene moiety. This unique structure may contribute to its biological properties.

The biological activities of morpholine derivatives often involve interactions with various molecular targets. For this compound:

  • Target Interaction : The morpholine ring may interact with neurotransmitter receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential antimicrobial properties.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds with morpholine structures. Here are notable findings relevant to this compound:

Study FocusFindingsReference
Anticancer Activity Induced apoptosis in cancer cell lines (e.g., SK-MEL-1) with IC50 values in the micromolar range.
Antimicrobial Properties Exhibited activity against Gram-positive and Gram-negative bacteria; specific mechanisms still under investigation.
Neuroprotective Effects Potential modulation of neurotransmitter systems; further studies needed to confirm effects on CNS disorders.

Case Studies

  • Case Study on Anticancer Effects : A recent study evaluated the effects of various morpholine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways. The study highlighted the importance of substituents in enhancing biological activity.
  • Case Study on Antimicrobial Activity : Another research investigated a series of morpholine derivatives for their antimicrobial properties. The findings showed that certain substitutions increased efficacy against specific bacterial strains. The sulfonamide group in particular was noted for enhancing antibacterial activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Morpholine derivatives typically exhibit good oral bioavailability due to their lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism may play a role in the compound's clearance.
  • Toxicity Profile : Toxicological assessments are necessary to evaluate safety margins; preliminary data indicate low toxicity at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves sulfonation and coupling reactions. Key steps include:

  • Sulfonation of the tetrahydronaphthalene moiety : Use SO₃ or sulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) at 0–5°C to avoid side reactions .
  • Coupling with benzylmorpholine : Catalytic bases like triethylamine or pyridine facilitate nucleophilic substitution. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationSO₃ in DCM, 0°C, 2h~65
CouplingBenzylmorpholine, Et₃N, THF, reflux~72
PurificationSilica gel (EtOAc/Hexane 3:7)>90 purity

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .
    • FT-IR : Sulfonyl group vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) validate successful sulfonation .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for chiral centers .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures purity >95% .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 2.8–3.1 (m, 4H, morpholine CH₂)
FT-IR1348 cm⁻¹ (S=O asymmetric stretch)
X-rayCrystallographic R-factor = 0.045

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity or physicochemical data for this compound?

Methodological Answer: Contradictions often arise from variability in:

  • Solvent systems : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to identify aggregation artifacts .
  • Assay conditions : Replicate bioactivity studies under controlled humidity and temperature (e.g., 25°C, 60% RH) using randomized block designs (split-plot methods, as in ) .
  • Analytical validation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. Recommendations :

  • Use standardized protocols from environmental chemistry studies (e.g., SPE extraction with HLB cartridges for consistent recovery rates) .
  • Apply multivariate statistical analysis to isolate confounding variables (e.g., pH, light exposure) .

Q. How can researchers assess the environmental fate and transformation products of this compound in aquatic systems?

Methodological Answer: Follow the framework from Project INCHEMBIOL ():

Abiotic Studies :

  • Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS/MS .
  • Photolysis: Use UV light (λ = 254–365 nm) in quartz reactors; identify byproducts via high-resolution mass spectrometry .

Biotic Studies :

  • Aerobic/anaerobic microbial degradation: Inoculate with activated sludge and track metabolite formation (e.g., sulfonic acid derivatives) .

Partitioning : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) using shake-flask methods .

Q. Table 3: Environmental Persistence Parameters

ParameterExperimental ConditionResultReference
Hydrolysis half-lifepH 7, 25°C28 days
Photolysis rateUV 254 nm, 12h40% degradation
log KowShake-flask, HPLC analysis2.8

Q. What advanced methodologies are suitable for studying structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

  • Computational Modeling :
    • Dock the sulfonylmorpholine core into target proteins (e.g., enzymes) using molecular dynamics simulations (software: AutoDock Vina) .
  • Synthetic Modifications :
    • Introduce substituents at the benzyl or tetrahydronaphthalene positions (e.g., halogenation, alkylation) and compare bioactivity .
  • Biological Assays :
    • Use dose-response curves (IC₅₀/EC₅₀) in cell-based models, normalizing to controls like DMSO-treated cells .

Case Study :
demonstrates how stereochemistry (2R,3S configuration) impacts receptor binding. Similar approaches can correlate substituent effects with activity .

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